N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole, thiazole, and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, or water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes or receptors could lead to the development of new drugs.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole, thiazole, or pyridazine derivatives. Examples include:
- 1,3-Benzodioxole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 3-Pyridazinecarboxylic acid
Uniqueness
What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE apart is its unique combination of these three rings, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H20N4O4S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20N4O4S2/c1-14-23(34-24(25-14)15-4-3-5-17(10-15)30-2)18-7-9-22(28-27-18)33-12-21(29)26-16-6-8-19-20(11-16)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,26,29) |
InChI Key |
AORKOUUGLBJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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